molecular formula C16H15N3O4 B5810129 [(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2,4-dimethylbenzoate

[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2,4-dimethylbenzoate

Cat. No.: B5810129
M. Wt: 313.31 g/mol
InChI Key: CMEUCDYFROIYHV-UHFFFAOYSA-N
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Description

[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2,4-dimethylbenzoate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes an amino group, a nitrophenyl group, and a dimethylbenzoate moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2,4-dimethylbenzoate typically involves the condensation of 4-nitroaniline with 2,4-dimethylbenzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product separation can enhance efficiency and reduce the risk of contamination. Additionally, the reaction conditions are optimized to minimize the formation of by-products and maximize the yield of the desired compound .

Chemical Reactions Analysis

Types of Reactions

[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2,4-dimethylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2,4-dimethylbenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including dyes and pharmaceuticals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of [(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2,4-dimethylbenzoate involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. Additionally, the compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2,4-dimethylbenzoate is unique due to the combination of its functional groups, which impart distinct chemical reactivity and biological activity.

Properties

IUPAC Name

[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2,4-dimethylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4/c1-10-3-8-14(11(2)9-10)16(20)23-18-15(17)12-4-6-13(7-5-12)19(21)22/h3-9H,1-2H3,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMEUCDYFROIYHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)ON=C(C2=CC=C(C=C2)[N+](=O)[O-])N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C(=O)O/N=C(/C2=CC=C(C=C2)[N+](=O)[O-])\N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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